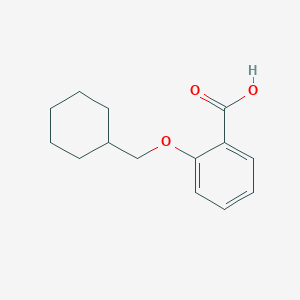

2-(Cyclohexylmethoxy)benzoic acid

Description

Properties

IUPAC Name |

2-(cyclohexylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMHBCKCKSRKNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethoxy)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions. Treatment with thionyl chloride (SOCl₂) converts it to the corresponding acid chloride, enabling subsequent nucleophilic acyl substitutions:

-

Reaction with alcohols (e.g., methanol) produces esters like methyl 2-(cyclohexylmethoxy)benzoate.

-

Amines (e.g., methylamine) yield amides such as 2-(cyclohexylmethoxy)benzamide.

Example Synthesis (from ):

2-[2-(Cyclohexylmethoxy)-2-oxoethyl]benzoic acid (a related derivative) was synthesized via esterification, confirmed by :

-

δ 1.31 (m, 11H, cyclohexyl), 3.90 (d, 2H, OCH₂), 4.05 (s, 2H, CH₂CO).

Yield: 60% after crystallization .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

-

Lithium aluminum hydride (LiAlH₄) converts 2-(cyclohexylmethoxy)benzoic acid to 2-(cyclohexylmethoxy)benzyl alcohol.

-

Sodium borohydride (NaBH₄) is ineffective due to the low reactivity of carboxylic acids .

Electrophilic Aromatic Substitution

The cyclohexylmethoxy group is electron-donating (+I effect), directing incoming electrophiles to the para position relative to itself. Key reactions include:

Condensation Reactions

The compound participates in aldol condensations to form α,β-unsaturated ketones. For example:

-

Reaction with acetophenone derivatives under basic conditions yields chalcone analogs.

Case Study (from ):

(E)-4-(3-(2-(Cyclohexylmethoxy)phenyl)-3-oxoprop-1-en-1-yl)benzoic acid (21-20) was synthesized via aldol condensation:

-

: δ 8.13 (d, J = 8.3 Hz, 2H), 3.87 (d, J = 5.8 Hz, OCH

Scientific Research Applications

Inhibition of Enzymatic Activity

Research indicates that derivatives of 2-(cyclohexylmethoxy)benzoic acid can act as inhibitors for various enzymes, including cholesterol esterase. For instance, compounds derived from this structure have shown potent inhibitory effects, with dissociation constants in the nanomolar range, indicating strong binding affinity to the enzyme . This property suggests potential applications in managing conditions related to cholesterol metabolism.

Anti-Melanogenic Activity

A study focused on the synthesis of chalcone derivatives, including those with the cyclohexylmethoxy group, demonstrated significant anti-melanogenic activity. One derivative exhibited approximately ten-fold higher effectiveness than its counterparts in inhibiting melanin production, making it a candidate for skin-whitening agents or treatments for hyperpigmentation .

Cancer Therapeutics

The compound has been explored for its cytostatic properties against leukemia and lymphoma cells. A synthetic prodrug containing a cyclohexylmethoxy moiety was found to inhibit cell proliferation effectively by targeting multiple intracellular pathways, including microtubule dynamics during mitosis . This highlights its potential as a chemotherapeutic agent.

Data Tables

Case Study 1: Cholesterol Esterase Inhibition

In a study evaluating isocoumarin-based inhibitors, derivatives of this compound were synthesized and tested for their ability to inhibit cholesterol esterase. The results showed that structural modifications significantly influenced binding affinity, suggesting that the cyclohexyl group plays a crucial role in enhancing inhibitory activity .

Case Study 2: Anti-Melanogenic Activity

The synthesis of chalcone derivatives with the cyclohexylmethoxy substituent was aimed at optimizing their anti-melanogenic properties. The most effective compound demonstrated substantial inhibition of melanin production in vitro, indicating its potential use in cosmetic formulations aimed at reducing pigmentation disorders .

Case Study 3: Cancer Treatment

A phosphotyrosine peptidomimetic containing this compound was evaluated for its anticancer properties. The compound showed significant cytostatic effects on cancer cell lines by disrupting normal mitotic processes. This study underscores the therapeutic potential of this compound in oncology .

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethoxy)benzoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds:

- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid (): Contains an ethoxy-acetamido group, enabling hydrogen bonding (O–H⋯O and C–H⋯O) that stabilizes crystal packing into chains along the [111] direction .

- 2-(m-Tolyloxy)benzoic acid (): Aryloxy substituent forms O–H⋯O dimers, with a dihedral angle of 80.9° between aromatic rings, influencing solubility and crystallinity.

- 4-(Cyclohexyloxy)benzoic acid (): Para-substituted cyclohexyloxy variant, highlighting positional isomerism effects on molecular packing.

| Compound | Substituent | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|

| 2-(Cyclohexylmethoxy)benzoic acid | Ortho cyclohexylmethoxy | C₁₄H₁₈O₃ | 234.29 g/mol | Bulky, lipophilic substituent |

| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | Ethoxy-acetamido | C₁₁H₁₁NO₅ | 237.21 g/mol | Planar geometry, strong hydrogen bonding |

| 4-(Cyclohexyloxy)benzoic acid | Para cyclohexyloxy | C₁₃H₁₆O₃ | 220.26 g/mol | Linear packing due to para substitution |

Key Differences :

- Hydrogen Bonding : Compounds like 2-(2-Ethoxy-2-oxoacetamido)benzoic acid exhibit intramolecular N–H⋯O bonds and intermolecular O–H⋯O interactions, stabilizing crystal lattices , whereas bulkier substituents may disrupt such networks.

Positional Isomerism: Ortho vs. Para Substitution

- Ortho-Substituted Derivatives (e.g., this compound): Steric hindrance between the substituent and carboxylic acid group can distort planarity, affecting solubility and crystallization. For example, 2-(m-Tolyloxy)benzoic acid shows a dihedral angle of 80.9° between aromatic rings, leading to dimeric hydrogen-bonded assemblies .

- Para-Substituted Derivatives (e.g., 4-(Cyclohexyloxy)benzoic acid): Linear molecular packing is common, often enhancing thermal stability and crystalline order .

Physical and Chemical Properties

Crystal Structure Data:

Biological Activity

2-(Cyclohexylmethoxy)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is being investigated for various pharmacological effects, including antimicrobial, anticancer, and metabolic modulation properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a methoxy-substituted benzoic acid core. This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound may involve interactions with specific enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanisms remain under investigation but are thought to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Modulation of Protein Interactions : It may affect protein-protein interactions crucial for signal transduction.

Antimicrobial Activity

Studies have indicated that benzoic acid derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A notable study demonstrated that certain derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Properties

Research has highlighted the anticancer potential of benzoic acid derivatives. In vitro studies show that this compound can induce apoptosis in cancer cell lines. For example, a case study involving leukemia cells revealed that the compound inhibited cell proliferation and promoted cell cycle arrest . The following table summarizes findings from various studies on the anticancer activity of related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HL-60 (Leukemia) | 15 | Induces apoptosis and cell cycle arrest |

| 3-Chloro-4-methoxybenzoic acid | Hep-G2 (Liver) | 20 | Inhibits proliferation |

| Other Benzoic Acid Derivatives | A2058 (Melanoma) | 25 | Modulates proteasome activity |

Metabolic Effects

The compound has also been studied for its effects on lipid metabolism. Research indicates that it may inhibit the secretion of apolipoprotein B, which is crucial in lipid transport and metabolism. This inhibition can potentially lead to therapeutic applications in conditions such as hyperlipidemia and atherosclerosis .

Case Studies

- Inhibition of Apolipoprotein B : A study demonstrated that derivatives similar to this compound significantly reduced apolipoprotein B secretion in vitro, indicating potential for managing lipid disorders .

- Antitumor Activity : A clinical trial assessed the effects of related compounds on patients with advanced cancers, showing promising results in tumor size reduction and improved patient outcomes .

Q & A

Basic Question: What are the key synthetic strategies for preparing 2-(Cyclohexylmethoxy)benzoic acid, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves introducing the cyclohexylmethoxy group to a benzoic acid precursor. Common approaches include:

- Nucleophilic substitution : Reacting 2-hydroxybenzoic acid with cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Esterification-protection : Protecting the carboxylic acid group (e.g., as a methyl ester) before introducing the cyclohexylmethoxy moiety, followed by hydrolysis .

Optimization focuses on solvent polarity (DMF or THF), temperature (80–120°C), and stoichiometric ratios to minimize side reactions like over-alkylation. Reaction progress is monitored via TLC or HPLC .

Advanced Question: How can hydrogen-bonding patterns in this compound crystals be analyzed to predict supramolecular assembly?

Methodological Answer:

Using X-ray crystallography (e.g., SHELX software ), intermolecular interactions are mapped. Key steps include:

- Graph-set analysis : Classifying hydrogen bonds (e.g., O–H⋯O or C–H⋯O) into motifs like chains or rings .

- Directionality assessment : Measuring bond angles and distances (e.g., O⋯O distances <3.0 Å indicate strong interactions) .

For example, benzoic acid derivatives often form chains parallel to crystallographic axes via carboxylic acid dimerization, while cyclohexylmethoxy groups contribute to van der Waals packing .

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : The cyclohexylmethoxy group shows distinct signals:

- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹) .

- LC-MS : Molecular ion [M-H]⁻ at m/z corresponding to C₁₄H₁₈O₃ (calculated 246.12) confirms purity .

Advanced Question: How can computational modeling resolve contradictions between experimental crystallographic data and predicted solubility profiles?

Methodological Answer:

Discrepancies arise when crystallographic data (indicating tight packing) conflict with solubility assays. A hybrid approach is used:

- Molecular dynamics (MD) simulations : Calculate solvation free energy in solvents like water or ethanol to predict solubility .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., % contribution of H-bonds vs. hydrophobic contacts) to explain low aqueous solubility despite polar groups .

For example, cyclohexylmethoxy groups may dominate hydrophobic interactions, overriding carboxylic acid polarity .

Advanced Question: What strategies are employed to study the metabolic stability of this compound in pharmacological research?

Methodological Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor phase I/II metabolites via LC-MS/MS. Key metabolites often include hydroxylated cyclohexylmethoxy or glucuronidated carboxylic acid derivatives .

- Isotopic labeling : Use ¹⁴C-labeled compound to trace metabolic pathways and identify reactive intermediates .

- Docking studies : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to rationalize metabolic hotspots .

Basic Question: How is the purity of this compound validated for use in biological assays?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). A single peak with >95% area confirms purity .

- Elemental analysis : Match experimental C/H/N percentages to theoretical values (e.g., C 68.27%, H 7.37%) .

- Melting point : Sharp range (e.g., 150–152°C) indicates absence of polymorphic impurities .

Advanced Question: How do steric effects from the cyclohexylmethoxy group influence regioselectivity in derivatization reactions?

Methodological Answer:

The bulky cyclohexylmethoxy group directs electrophilic substitution to the para position of the benzene ring due to steric hindrance. Experimental validation includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.